Tert-butyl 7-bromoindoline-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

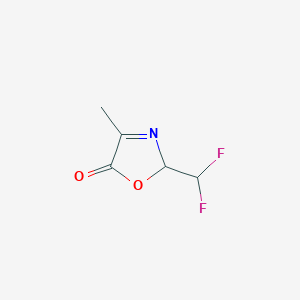

The synthesis of Tert-butyl 7-bromoindoline-1-carboxylate involves a reaction with dichloro (1,1’-bis (diphenylphosphanyl)ferrocene)palladium (II)*CH2Cl2 and potassium acetate in 1,4-dioxane at 100℃ for 6 hours . The resulting product is a pale yellow liquid .Molecular Structure Analysis

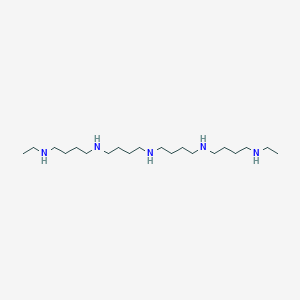

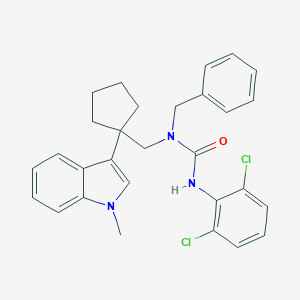

The molecular structure of Tert-butyl 7-bromoindoline-1-carboxylate consists of a bromoindoline group attached to a tert-butyl carboxylate group. The InChI key for this compound is LHLSVTIQYUAATK-UHFFFAOYSA-N.Chemical Reactions Analysis

Tert-butyl 7-bromoindoline-1-carboxylate can be used as a reactant in the preparation of aryl alkyl amines via alkylation reactions catalyzed by Pd . It can also be used in the preparation of allyl- and arylindolines .Physical And Chemical Properties Analysis

Tert-butyl 7-bromoindoline-1-carboxylate is a solid at room temperature . It has a molecular weight of 298.18 g/mol. The compound has a high GI absorption and is BBB permeant . It has a Log Po/w (iLOGP) of 3.1, indicating its lipophilicity . Its water solubility is 0.0386 mg/ml .Scientific Research Applications

Application in Organic Chemistry

Tert-butyl 7-bromoindoline-1-carboxylate

is a chemical compound used in the field of organic chemistry .

Summary of the Application

This compound is used as a starting material in the synthesis of other complex organic compounds . For instance, it has been used in the synthesis of tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate , a potential precursor to biologically active natural products like Indiacen A and Indiacen B .

Methods of Application or Experimental Procedures

The synthesis of the aforementioned compound involves several steps :

- The key step of this scheme is the introduction of the TBS-protected enyne side chain at the 4-position, achieved through the Horner–Wadsworth–Emmons olefination by using freshly prepared diethyl [3-(trimethylsilyl)prop-2-yn-1-yl]phosphonate .

Results or Outcomes Obtained

The synthesis of tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate from Tert-butyl 7-bromoindoline-1-carboxylate has been achieved with good yield and selectivity . The newly synthesized compounds were characterized by spectral data .

Use in Molecular Modeling

“Tert-butyl 7-bromoindoline-1-carboxylate” can be used in molecular modeling programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD . These programs can produce impressive simulation visualizations .

Synthesis of ß-aryl-GABA Analogues

While not directly related to “Tert-butyl 7-bromoindoline-1-carboxylate”, N-Boc-2,5-dihydro-1H-pyrrole, a similar compound, has been used in the synthesis of ß-aryl-GABA analogues by Heck arylation with arenediazonium salts .

Safety And Hazards

properties

IUPAC Name |

tert-butyl 7-bromo-2,3-dihydroindole-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrNO2/c1-13(2,3)17-12(16)15-8-7-9-5-4-6-10(14)11(9)15/h4-6H,7-8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHLSVTIQYUAATK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C1C(=CC=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20566395 |

Source

|

| Record name | tert-Butyl 7-bromo-2,3-dihydro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20566395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 7-bromoindoline-1-carboxylate | |

CAS RN |

143262-17-3 |

Source

|

| Record name | tert-Butyl 7-bromo-2,3-dihydro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20566395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Bromoimidazo[2,1-b]benzothiazole-2-carboxylic acid ethyl ester](/img/structure/B136572.png)